molecular formula C12H14N2O4 B11725107 Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate

Cat. No.: B11725107
M. Wt: 250.25 g/mol
InChI Key: VRRJMYGZVFDNPV-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a methoxyphenyl group attached to the azo linkage, which can influence its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be outlined as follows:

    Diazotization: An aromatic amine, such as 4-methoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an active methylene compound, such as methyl acetoacetate, under basic conditions to form the desired azo compound.

The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at a slightly elevated temperature to facilitate the formation of the azo bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as the diazonium salts can be highly reactive and potentially hazardous. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which can further react to form more complex structures.

    Reduction: Reduction of the azo bond can lead to the formation of the corresponding hydrazo compound or amines.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazo compounds or aromatic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate exerts its effects can vary depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The azo bond can undergo reduction to form active metabolites that can further interact with cellular components, influencing various biological pathways.

Comparison with Similar Compounds

Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate can be compared with other azo compounds, such as:

    Methyl 3-hydroxy-2-methylpropionate: Similar in structure but lacks the azo linkage, leading to different chemical properties and applications.

    2-Hydroxy-2-methylpropiophenone: Contains a hydroxy and methyl group but differs in the presence of a phenyl group instead of an azo linkage.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Shares the methoxyphenyl group but has a different overall structure and reactivity.

The uniqueness of this compound lies in its specific azo linkage and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate

InChI

InChI=1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,15H,1-3H3

InChI Key

VRRJMYGZVFDNPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)OC)O

Origin of Product

United States

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